2-Chloro-1-[chloro(difluoro)-methoxy]-4-nitro-benzene
Description
2-Chloro-1-[chloro(difluoro)-methoxy]-4-nitro-benzene (CAS No. 889139-52-0) is a halogenated nitroaromatic compound characterized by a benzene ring substituted with a nitro group (-NO₂) at the para position (C4), a chlorine atom at the ortho position (C2), and a unique [chloro(difluoro)methoxy] group (-O-CF₂Cl) at the meta position (C1) . This structure combines electron-withdrawing (nitro, chlorine) and moderately electron-withdrawing (due to the chloro-difluoro-methoxy group) substituents, influencing its chemical reactivity and physical properties. The compound is likely used as an intermediate in agrochemical or pharmaceutical synthesis, given the structural similarity to pesticidal nitroaromatics like oxyfluorfen .
Properties
IUPAC Name |
2-chloro-1-[chloro(difluoro)methoxy]-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F2NO3/c8-5-3-4(12(13)14)1-2-6(5)15-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJUEZYNVAGCIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401231622 | |
| Record name | 2-Chloro-1-(chlorodifluoromethoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401231622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40750-72-9 | |
| Record name | 2-Chloro-1-(chlorodifluoromethoxy)-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40750-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-(chlorodifluoromethoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401231622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[chloro(difluoro)-methoxy]-4-nitro-benzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the nitration of a chlorinated aromatic compound, followed by the introduction of difluoro and methoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[chloro(difluoro)-methoxy]-4-nitro-benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chloro and difluoro groups can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-Chloro-1-[chloro(difluoro)-methoxy]-4-amino-benzene.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by the presence of multiple functional groups: chloro, difluoromethoxy, and nitro. Its molecular formula is with a molecular weight of approximately 223.56 g/mol. The unique arrangement of these groups influences its chemical reactivity and biological activity, making it suitable for various applications.
Scientific Research Applications
1. Medicinal Chemistry
2-Chloro-1-[chloro(difluoro)-methoxy]-4-nitro-benzene has shown promise in medicinal chemistry as a building block in the synthesis of pharmaceutical compounds. Its ability to inhibit tumor growth through mechanisms involving hydrogenation reduction has been highlighted in cancer research. The compound interacts with biological systems by modulating enzyme activity and receptor functions, which can lead to therapeutic effects against specific diseases .
Case Study: Tumor Growth Inhibition
- Research Findings: Studies indicate that the compound effectively inhibits certain tumor cell lines through targeted interactions with cellular receptors.
- Mechanism: The electron-withdrawing properties of the nitro group enhance binding affinity to nucleophilic sites on enzymes involved in tumor proliferation.
2. Material Science
In material science, this compound is utilized in the development of advanced materials with unique electronic or optical properties. Its structural characteristics allow it to be integrated into polymers and composites that require specific functional attributes.
Case Study: Polymer Development
- Application: Used as an additive in the synthesis of nylon 6.
- Outcome: Enhances the mechanical properties and thermal stability of the resulting polymer.
3. Agricultural Chemistry
The compound serves as an intermediate in the synthesis of agrochemicals, including herbicides and insecticides. Its ability to modify biological pathways makes it valuable for developing effective agricultural solutions.
Case Study: Herbicide Development
- Research Findings: Investigations into its efficacy as a herbicide have shown significant potential in controlling weed populations while minimizing environmental impact.
- Mechanism: The compound's interactions at the molecular level disrupt vital processes in target plants.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[chloro(difluoro)-methoxy]-4-nitro-benzene involves its interaction with various molecular targets. The nitro group can undergo redox reactions, affecting cellular processes. The chloro and difluoro groups can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to structurally related nitroaromatic derivatives (Table 1). Key differences lie in the substituents on the benzene ring and their electronic/steric effects:
Physical and Chemical Properties
- Electron Effects : The nitro group strongly deactivates the ring, directing electrophilic substitution to meta positions. The chloro(difluoro)methoxy group (-O-CF₂Cl) is less electron-donating than a simple methoxy (-OCH₃) due to the electronegative Cl and F atoms, leading to reduced ring activation compared to analogues like 4-chloro-1-ethoxy-2-nitrobenzene .
- Crystallinity : 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene exhibits a well-defined crystal lattice (mean C–C bond length = 0.005 Å), suggesting higher thermal stability than the target compound, which lacks crystallographic data .
- Solubility: The presence of fluorine in 2-[chloro(difluoro)methoxy]-4-fluoro-1-nitro-benzene likely increases hydrophobicity compared to non-fluorinated analogues .
Biological Activity
2-Chloro-1-[chloro(difluoro)-methoxy]-4-nitro-benzene is an organic compound belonging to the nitrobenzene class, characterized by the presence of a nitro group (-NO₂), chloro group (-Cl), and a difluoromethoxy group (-OCHF₂) attached to a benzene ring. This unique combination of functional groups imparts significant chemical reactivity and potential biological activity, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 223.56 g/mol. The structural arrangement of its functional groups is crucial for its biological interactions.
| Functional Group | Type | Influence on Activity |
|---|---|---|
| Nitro (-NO₂) | Electron-withdrawing | Enhances reactivity and potential for enzyme inhibition |
| Chloro (-Cl) | Halogen | Modulates binding affinity to biological targets |
| Difluoromethoxy (-OCHF₂) | Alkoxy | Influences solubility and stability in biological systems |
The biological activity of this compound is primarily attributed to its ability to undergo bioreduction, which converts the nitro group into reactive intermediates that can interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and modulation of receptor functions.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which is significant for its potential anticancer properties.
- Reactive Intermediates : The reduction of the nitro group can produce reactive species that induce oxidative stress in cells, contributing to apoptosis in cancer cells.
Biological Activity
Research indicates that derivatives of this compound exhibit promising antimicrobial and anticancer activities.
Antimicrobial Activity
Studies have shown that similar compounds possess significant antibacterial properties against various pathogens such as Echerichia coli and Staphylococcus aureus. The presence of halogen atoms enhances the antibacterial efficacy by disrupting bacterial cell membranes or inhibiting essential enzymatic functions within bacteria .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit tumor growth in several cancer cell lines, including:
- MCF-7 (breast cancer)
- U-937 (monocytic leukemia)
- A549 (lung cancer)
The compound's IC50 values (the concentration required to inhibit cell growth by 50%) have been reported to be in the micromolar range, indicating moderate potency compared to established chemotherapeutics like doxorubicin .
Case Studies
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of various nitrobenzene derivatives, including this compound. The results showed that this compound induced apoptosis in MCF-7 cells through activation of caspase pathways, demonstrating its potential as a lead compound in cancer therapy .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of structurally related compounds. It was found that the presence of halogen substituents significantly enhanced antibacterial activity against Gram-positive bacteria, supporting further exploration into its use as an antimicrobial agent .
Q & A
Q. What are the optimal synthetic routes for 2-chloro-1-[chloro(difluoro)methoxy]-4-nitro-benzene, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of chloro-difluoro-methoxy-nitrobenzene derivatives typically involves nucleophilic substitution or condensation reactions. For example:
- Reagents and Solvents : Thionyl chloride (SOCl₂) or oxalyl chloride (Cl₂C₂O₂) are commonly used as chlorinating agents. N,N-dimethylformamide (DMF) or N-methylacetamide (NMA) act as catalysts in dichloromethane (DCM) or benzene .
- Temperature and Time : Reactions at 50°C for 1–12 hours in DCM yield orange or yellow solids, while lower temperatures (0–20°C) reduce side reactions but may require extended reaction times .
- Workup : Products are isolated via solvent removal (distillation or rotary evaporation) and purified through recrystallization or column chromatography.
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?
Methodological Answer:
- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles, e.g., C–Cl (1.72 Å) and C–O (1.41 Å), with an R-factor <0.05 .
- Spectroscopy :
- Physical Properties : Density (1.514 g/cm³), boiling point (265.2°C), and vapor pressure (0.0152 mmHg at 25°C) are critical for handling and storage .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the chloro-difluoro-methoxy group in nucleophilic aromatic substitution (NAS) reactions?
Methodological Answer: The electron-withdrawing nitro and chloro groups activate the benzene ring for NAS. Computational studies (DFT) suggest:
- Electrophilicity : The para-nitro group increases the ring's electrophilicity, directing substitution to the ortho position relative to the chloro-difluoro-methoxy group.
- Leaving Group Stability : The chloro-difluoro-methoxy group acts as a moderate leaving group due to resonance stabilization of the departing anion .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating NAS rates by 2–3× compared to non-polar solvents .
Q. How does the compound interact with biological targets, and what structural modifications enhance its bioactivity?
Methodological Answer:
- Antimicrobial Activity : Nitro-aromatic compounds often exhibit activity against Gram-positive bacteria (e.g., S. aureus) via nitroreductase-mediated toxicity. Structure-activity relationship (SAR) studies show:
Q. What computational methods are used to predict the compound’s environmental persistence and toxicity?
Methodological Answer:
- QSPR Models : Quantitative structure-property relationship (QSPR) models predict half-life in soil (>180 days) due to low biodegradability from the stable C–F bonds .
- ToxCast Screening : High-throughput assays indicate moderate endocrine disruption potential (EC₅₀ = 10 µM for estrogen receptor binding) .
- Degradation Pathways : Hydrolysis under alkaline conditions (pH >10) cleaves the difluoro-methoxy group, forming 4-nitrobenzene derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
